Strategic Orthogonality in Peptide Engineering: The Role of ivDde-D-Lys(Fmoc)
Strategic Orthogonality in Peptide Engineering: The Role of ivDde-D-Lys(Fmoc)
The following technical guide details the properties, strategic applications, and experimental protocols for ivDde-D-Lys(Fmoc)-OH . This guide is structured to address the specific "inverse" orthogonality of this molecule, distinguishing it from standard peptide synthesis reagents.
Executive Summary
ivDde-D-Lys(Fmoc)-OH is a specialized, orthogonally protected amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard lysine building blocks (e.g., Fmoc-Lys(Boc)-OH) that prioritize backbone elongation, this molecule is engineered for "Side-Chain First" strategies.
Its architecture features the base-labile Fmoc group on the ε-amine (side chain) and the hydrazine-labile ivDde group on the α-amine (backbone).[1] This inversion of standard protection logic allows researchers to selectively deprotect and functionalize the lysine side chain before extending the peptide backbone. Furthermore, the inclusion of the D-isomer (D-Lysine) confers resistance to proteolytic degradation, making it a critical tool in the development of stable antimicrobial peptides (AMPs) and peptidomimetics.
Part 1: The Chemical Architecture
To utilize this reagent effectively, one must understand the stability profile of its three functional components.
Structural Components[1][2][3][4][5][6]
-
Core Scaffold: D-Lysine .[2][3][4] The non-proteinogenic stereoisomer. Essential for preventing enzymatic cleavage in serum-stable drugs.
- -Amine Protection: ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).[5]
- -Amine Protection: Fmoc (9-Fluorenylmethyloxycarbonyl).[7][9]
The Orthogonality Matrix
The power of this molecule lies in its ability to withstand the conditions used to remove one group while retaining the others.[10]
| Reagent / Condition | Linker/Side Chains (tBu/Trt) | Result | ||
| 20% Piperidine | STABLE | CLEAVED | Stable | Side-Chain Exposed |
| 2% Hydrazine | CLEAVED | Unstable* | Stable | |
| 95% TFA | STABLE | Stable | CLEAVED | Global Deprotection |
Critical Warning: While ivDde is removed by hydrazine, hydrazine is also nucleophilic enough to remove Fmoc. Therefore, you cannot selectively remove ivDde while retaining Fmoc. The workflow must proceed by removing Fmoc first.[11][12]
Part 2: Strategic Applications
The "Side-Chain First" Branching Strategy
Standard SPPS elongates the peptide from C-terminus to N-terminus. If one wishes to build a branched peptide (dendrimer) or attach a bulky fluorophore specifically to a lysine side chain before continuing the main chain, standard Fmoc-Lys(ivDde) is problematic because the main chain is already built.
ivDde-D-Lys(Fmoc) solves this by "capping" the N-terminus.
-
Couple ivDde-D-Lys(Fmoc) to the resin.[13]
-
Remove Fmoc (Piperidine).[1][7][9][11][13] The N-terminus remains protected by ivDde.
-
Build/Modify Side Chain.
-
Remove ivDde (Hydrazine).
-
Continue Backbone synthesis.
Peptidomimetic Stability (The D-Isomer Advantage)
Incorporating D-Lysine prevents recognition by proteases like trypsin, which cleave at the C-terminus of L-Lys and L-Arg. This is vital for:
-
Antimicrobial Peptides (AMPs): D-amino acid substitution in AMPs (e.g., CM15 analogs) maintains amphipathicity while increasing serum half-life.
-
Retro-Inverso Peptides: Synthesizing the sequence in reverse with D-amino acids mimics the side-chain topology of the parent L-peptide but renders it enzymatically inert.
Part 3: Visualizing the Workflow
The following diagram illustrates the mandatory "Side-Chain First" workflow required by the chemical constraints of ivDde and Fmoc.
Figure 1: The obligatory "Side-Chain First" synthetic pathway. Attempting to remove ivDde before Fmoc results in the uncontrolled loss of both protecting groups.
Part 4: Experimental Protocols
Coupling ivDde-D-Lys(Fmoc)-OH
Standard coupling reagents (DIC/Oxyma or HATU/DIPEA) are effective.
-
Stoichiometry: 3-4 equivalents relative to resin loading.
-
Time: 45–60 minutes.
-
Note: The bulky ivDde group can slightly retard coupling rates; double coupling is recommended if the resin loading is high (>0.6 mmol/g).
Step 1: Selective Fmoc Removal (Side Chain)
This step exposes the
-
Wash: DMF (3 x 1 min).
-
Deprotect: 20% Piperidine in DMF (1 x 5 min, 1 x 10 min).
-
Wash: DMF (5 x 1 min) to remove all piperidine.
-
Validation: Perform a Kaiser test (ninhydrin). It should be positive (blue) due to the free
-amine.
-
Step 2: Side Chain Modification
Perform your specific conjugation (e.g., coupling a fatty acid, biotin, or a new peptide branch) using standard coupling protocols.
- Validation: Perform a Kaiser test. It should be negative (colorless) if the side chain is fully capped.
Step 3: Selective ivDde Removal (Alpha Amine)
Once the side chain is modified, remove the ivDde cap to resume backbone synthesis.
-
Reagent: 2% Hydrazine monohydrate in DMF (
). -
Procedure:
-
Wash: DMF (5 x 1 min).
-
Note on Allyl Groups: If your molecule contains Alloc/Allyl esters, hydrazine can reduce them. Use imidazole-buffered hydroxylamine as an alternative if allyl groups are present.
-
Part 5: Troubleshooting & Integrity Checks
The "Indazole" Signature
When ivDde is cleaved, it cyclizes to form 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole.
-
Implication: This byproduct is a chromophore. If you are using automated synthesis with UV monitoring, ensure the system looks for the removal of the Fmoc group (usually monitored at 301/312 nm) separately from the ivDde removal (290 nm).
Prevention of ivDde Migration
In standard Fmoc-Lys(ivDde) synthesis, ivDde can migrate from the
-
Advantage of ivDde-D-Lys(Fmoc): Since ivDde is already on the
-amine, migration is chemically unfavorable. This derivative is inherently more stable during the "Side-Chain First" modification step than its regioisomer.
Solubility Issues
D-peptides and branched peptides can aggregate.
-
Solution: If deprotection of ivDde is sluggish (monitored by UV), increase Hydrazine concentration to 4% or use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in trace amounts, though hydrazine is preferred for specificity.
References
-
Novabiochem (Merck). ivDde-Lys(Fmoc)-OH Product Guide. Describes the "side-chain first" utility and deprotection protocols.
-
Chhabra, S. R., et al. (1998). "A Novel Orthogonal Protection Scheme for Solid-Phase Peptide Synthesis Using the ivDde Group." Tetrahedron Letters, 39(10), 1603-1606.[1] Defines the chemistry of ivDde stability and hydrazine cleavage.
-
Biotage. Optimizing the removal of an ivDde protecting group. Provides quantitative data on hydrazine concentrations (2% vs 4%) for effective deprotection.
-
Mikut, R., et al. (2016). "Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15." Frontiers in Microbiology. Demonstrates the biological utility of D-Lysine in preventing proteolysis.[3]
-
BenchChem. Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Detailed mechanism of the indazole byproduct formation.
Sources
- 1. chempep.com [chempep.com]
- 2. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fmoc-D-Lys(ivDde)-OH Novabiochem 1272755-33-5 [sigmaaldrich.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
